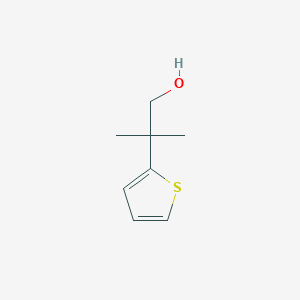

2-Methyl-2-(2-thienyl)propan-1-ol

Übersicht

Beschreibung

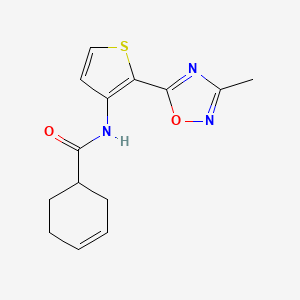

“2-Methyl-2-(2-thienyl)propan-1-ol” is a chemical compound that contains a thiophene ring and a propanol group. Thiophene is a five-membered ring with one sulfur atom . The propanol group is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(2-thienyl)propan-1-ol” would consist of a thiophene ring attached to a propanol group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2-(2-thienyl)propan-1-ol” would depend on its exact structure. For example, 2-Methyl-2-propanol has a boiling point of 355.5 ± 0.7 K and a density of 0.857 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Photochromism

Compounds like 2-Methyl-2-(2-thienyl)propan-1-ol exhibit reversible photochromism, changing color upon exposure to UV light. This property is useful in developing materials that can act as light-controlled switches or display devices .

Fluorescence

These compounds also show fluorescence properties, which can be utilized in creating fluorescent probes or sensors for biological and chemical applications .

Optoelectronic Properties

The optoelectronic properties of such compounds are systematically studied for potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and other display technologies .

Kinetics Experiments

Kinetic studies of these compounds in solutions like hexane or PMMA (polymethyl methacrylate) can provide insights into their reactivity and stability, which is crucial for practical applications .

Biological Activity

Thiophene-based analogs, which include compounds like 2-Methyl-2-(2-thienyl)propan-1-ol, are explored for their biological activities. They are considered potential candidates for developing new pharmaceuticals with various biological effects .

Wirkmechanismus

Safety and Hazards

The safety and hazards of “2-Methyl-2-(2-thienyl)propan-1-ol” would depend on its exact structure and use. For example, 2-Methyl-2-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

2-methyl-2-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-8(2,6-9)7-4-3-5-10-7/h3-5,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPDCQBUPZLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(2-thienyl)propan-1-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)

![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2968915.png)

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)

![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)

![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)

![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)